N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a but-2-yn-1-yl chain, which is further connected to a 4-methylbenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylbenzenesulfonamide with 4-(dimethylamino)but-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the sulfonamide moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the dimethylamino group and the sulfonamide moiety allows for specific interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
- N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide
- N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
Comparison: N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. The sulfonamide moiety enhances its solubility and reactivity, making it more versatile in various applications. In contrast, compounds with benzamide or indole groups may exhibit different binding affinities and biological activities due to variations in their functional groups and overall structure.
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHARIJJRUVEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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